1-cyclobutyl-1H-pyrazol-4-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-cyclobutylpyrazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7-4-8-9(5-7)6-2-1-3-6/h4-6,10H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJWZLNLGGIUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-cyclobutyl-1H-pyrazol-4-ol PubChem CID and ChemSpider ID
An In-Depth Technical Guide to 1-cyclobutyl-1H-pyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Identifiers
As of the latest database searches, a specific PubChem Compound Identification (CID) or ChemSpider ID has not been assigned to 1-cyclobutyl-1H-pyrazol-4-ol. This suggests that the compound may not have been synthesized and characterized for public database submission, or it may be a novel entity. However, related structures such as 1-cyclobutyl-1H-pyrazol-4-amine and 1-cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester are cataloged, indicating the feasibility of the 1-cyclobutyl-pyrazole scaffold.[1][2]
Table 1: Predicted Chemical Identifiers and Properties
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₇H₁₀N₂O | - |
| Molecular Weight | 138.17 g/mol | - |
| IUPAC Name | 1-cyclobutyl-1H-pyrazol-4-ol | - |
| PubChem CID | Not Assigned | - |
| ChemSpider ID | Not Assigned | - |
| Canonical SMILES | C1CC(C1)N2C=C(C=N2)O | - |
| InChI Key | (Predicted) | - |
| CAS Number | Not Assigned | - |
Rationale for Synthesis and Exploration
The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[3][4] Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][5] The introduction of a cyclobutyl group at the N1 position can impart desirable pharmacokinetic properties, such as increased metabolic stability and improved lipophilicity, which are crucial for drug development. The hydroxyl group at the C4 position provides a handle for further functionalization or can participate in hydrogen bonding interactions with biological targets.
Proposed Synthetic Pathways
The synthesis of 1-cyclobutyl-1H-pyrazol-4-ol can be approached through several plausible routes, leveraging established methodologies for pyrazole ring formation and functional group interconversions.
Pathway A: From 1-cyclobutyl-1H-pyrazol-4-amine
A viable and common method would involve the diazotization of the corresponding 4-amino pyrazole followed by hydrolysis.
Experimental Protocol:
-
Dissolution: Dissolve 1-cyclobutyl-1H-pyrazol-4-amine (1.0 eq) in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, at 0-5 °C.
-
Diazotization: Add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled solution, maintaining the temperature below 5 °C. Stir for 30-60 minutes.
-
Hydrolysis: The resulting diazonium salt solution is then gently warmed to room temperature and may require heating to facilitate the hydrolysis to the desired 4-hydroxypyrazole. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is neutralized and extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality: The conversion of an aromatic amine to a hydroxyl group via a diazonium salt is a classic and reliable transformation in organic synthesis. The low temperatures are crucial to prevent the premature decomposition of the unstable diazonium intermediate.
Diagram 1: Synthetic Pathway from 4-aminopyrazole
Caption: Proposed synthesis of 1-cyclobutyl-1H-pyrazol-4-ol from the corresponding amine.
Pathway B: From 1-cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester
Oxidation of the corresponding boronic acid ester is another effective method to introduce a hydroxyl group onto an aromatic ring.
Experimental Protocol:
-
Dissolution: Dissolve 1-cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.
-
Oxidation: Add an oxidizing agent, such as sodium perborate (NaBO₃) or an aqueous solution of hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (NaOH), to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Quench the reaction carefully, for instance, by adding a reducing agent like sodium thiosulfate if hydrogen peroxide was used. Extract the product with an organic solvent. The combined organic extracts are then washed, dried, and concentrated. The final product is purified by column chromatography.
Causality: The oxidation of boronic esters is a high-yielding and functional group tolerant reaction. The base is required to activate the hydrogen peroxide for the oxidative cleavage of the carbon-boron bond.
Diagram 2: Synthetic Pathway from 4-boronic acid ester
Caption: Proposed synthesis of 1-cyclobutyl-1H-pyrazol-4-ol from the boronic ester.
Predicted Physicochemical Properties
The physicochemical properties of 1-cyclobutyl-1H-pyrazol-4-ol are predicted based on its structure and comparison with similar molecules.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Rationale |
| Physical State | Solid | Based on related pyrazole structures.[6] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). Sparingly soluble in water. | The presence of a hydroxyl group and nitrogen atoms suggests some water solubility, while the cyclobutyl and pyrazole rings contribute to solubility in organic solvents. |
| pKa | ~9-10 (hydroxyl proton) | Typical pKa for a phenolic hydroxyl group. |
| LogP | 1.0 - 1.5 | Estimated based on the contributions of the cyclobutyl and hydroxylated pyrazole moieties. |
Potential Applications in Drug Discovery
Given the established biological importance of the pyrazole scaffold, 1-cyclobutyl-1H-pyrazol-4-ol is a promising candidate for screening in various therapeutic areas.
-
Anti-inflammatory Agents: Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[5]
-
Anticancer Therapeutics: The pyrazole ring is a core component of several kinase inhibitors used in cancer therapy.[5]
-
Antimicrobial Agents: Pyrazole derivatives have shown activity against a range of bacterial and fungal pathogens.[7]
The cyclobutyl moiety can potentially enhance the binding affinity and selectivity of the molecule for its biological target, while the hydroxyl group can be a key pharmacophoric feature or a site for further chemical modification to optimize activity and pharmacokinetic properties.
Diagram 3: Potential Drug Discovery Workflow
Caption: A generalized workflow for the evaluation of 1-cyclobutyl-1H-pyrazol-4-ol in a drug discovery program.
Conclusion
While 1-cyclobutyl-1H-pyrazol-4-ol is not yet a well-characterized compound with dedicated database entries, its chemical structure is highly attractive for medicinal chemistry research. The synthetic pathways proposed in this guide are based on reliable and well-documented chemical transformations, providing a solid starting point for its preparation. The predicted physicochemical properties and potential biological activities, drawn from the extensive literature on pyrazole derivatives, underscore its potential as a valuable building block for the development of novel therapeutics. Further research into the synthesis and biological evaluation of this compound is warranted.
References
-
PubChemLite. 1-cyclobutyl-1h-pyrazol-4-amine (C7H11N3). National Center for Biotechnology Information. Available from: [Link]
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MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available from: [Link]
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RSC Publishing. Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. Available from: [Link]
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PubMed. Polysubstituted pyrazoles, Part 4: Synthesis, antimicrobial and antiinflammatory activity of some pyrazoles. Available from: [Link]
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PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
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Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
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MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
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PubChem. (1R,5S)-8-[3-(1-cyclobutylpyrazol-4-yl)-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-3-methyl-3,8-diazabicyclo[3.2.1]octan-2-one | C19H22N8O | CID 171345092. Available from: [Link]
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PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]
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PMC. Current status of pyrazole and its biological activities. Available from: [Link]
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NIH. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available from: [Link]
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Universitat Ramon Llull. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
-
ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]
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ResearchGate. (PDF) Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. Available from: [Link]
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PubChem. 4-cyclobutyl-1H-pyrazole hydrochloride | C7H11ClN2 | CID 177838878. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. Available from: [Link]
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Methodological & Application
The Strategic Integration of 1-Cyclobutyl-1H-pyrazol-4-ol in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Convergence of Privileged Scaffolds
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The pyrazole nucleus stands as a quintessential "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds across a wide array of therapeutic areas.[1][2][3] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a cornerstone in medicinal chemistry.[4][5] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[2][3][6]
Concurrently, the incorporation of small, strained ring systems, such as cyclobutane, has emerged as a powerful strategy to enhance the pharmacological profile of drug candidates. The rigid, puckered conformation of the cyclobutane moiety can impart favorable properties, including improved metabolic stability, reduced planarity, and the ability to fill hydrophobic pockets within target proteins.[7] This often translates to enhanced potency, selectivity, and improved pharmacokinetic profiles.[7]
This technical guide introduces 1-cyclobutyl-1H-pyrazol-4-ol as a versatile and valuable building block for medicinal chemistry. By uniting the proven utility of the pyrazole core with the advantageous properties of the cyclobutyl group, this scaffold offers a compelling starting point for the synthesis of novel and differentiated drug candidates. We will provide a comprehensive overview of its synthesis, key reactions for its elaboration, and insights into its potential applications, supported by detailed, field-proven protocols.
Physicochemical Properties and Strategic Advantages
The unique structural attributes of 1-cyclobutyl-1H-pyrazol-4-ol confer several advantages in a drug discovery context.
| Property | Advantage in Medicinal Chemistry |
| N-Cyclobutyl Group | Enhances metabolic stability by shielding the pyrazole ring from enzymatic degradation. Introduces a three-dimensional character, potentially improving binding affinity and selectivity. |
| Pyrazol-4-ol Moiety | Provides a key hydrogen bond donor and acceptor, crucial for target engagement. Acts as a versatile handle for further functionalization. |
| Combined Scaffold | Offers a unique vector for exploring chemical space, allowing for the generation of diverse compound libraries with favorable drug-like properties. |
Synthesis of 1-Cyclobutyl-1H-pyrazol-4-ol: A Proposed Protocol
While a direct, one-pot synthesis of 1-cyclobutyl-1H-pyrazol-4-ol may not be extensively documented, a robust and logical two-step approach can be employed, leveraging established methodologies for pyrazole synthesis and N-alkylation.
Workflow for the Synthesis of 1-Cyclobutyl-1H-pyrazol-4-ol
Caption: Proposed synthetic workflow for 1-cyclobutyl-1H-pyrazol-4-ol derivatives.
Detailed Experimental Protocol: Synthesis of 1-Cyclobutyl-5-chloro-3-methyl-1H-pyrazol-4-ol
This protocol is based on established methods for pyrazole synthesis and subsequent N-alkylation.[1][8]
Step 1: Synthesis of 5-Chloro-3-methyl-1H-pyrazol-4-ol
-
Materials:
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Ethyl 2-chloroacetoacetate (1 equivalent)
-
Hydrazine hydrate (1.1 equivalents)
-
Ethanol
-
-
Procedure:
-
To a solution of ethyl 2-chloroacetoacetate in ethanol, add hydrazine hydrate dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-chloro-3-methyl-1H-pyrazol-4-ol.
-
Step 2: N-Alkylation with Cyclobutyl Bromide
-
Materials:
-
5-Chloro-3-methyl-1H-pyrazol-4-ol (1 equivalent)
-
Cyclobutyl bromide (1.2 equivalents)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 5-chloro-3-methyl-1H-pyrazol-4-ol in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add cyclobutyl bromide dropwise and heat the reaction mixture to 60-80 °C for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-cyclobutyl-5-chloro-3-methyl-1H-pyrazol-4-ol.
-
Application in Lead Generation: Functionalization of the 1-Cyclobutyl-1H-pyrazol-4-ol Scaffold
The true utility of 1-cyclobutyl-1H-pyrazol-4-ol lies in its capacity for diversification. The hydroxyl group and other positions on the pyrazole ring can be readily functionalized to generate libraries of compounds for screening.
Protocol 1: O-Alkylation of 1-Cyclobutyl-1H-pyrazol-4-ol
This protocol allows for the introduction of various substituents at the 4-position, which can be critical for modulating potency and pharmacokinetic properties.
-
Materials:
-
1-Cyclobutyl-1H-pyrazol-4-ol (1 equivalent)
-
Alkyl halide (e.g., benzyl bromide, 1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a suspension of NaH in anhydrous THF at 0 °C, add a solution of 1-cyclobutyl-1H-pyrazol-4-ol in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling of a 4-Halo-1-cyclobutylpyrazole Derivative
For instances where the 4-position is halogenated (e.g., 4-bromo-1-cyclobutyl-1H-pyrazole), the Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl moieties, a common strategy in kinase inhibitor design.[9][10]
-
Materials:
-
4-Bromo-1-cyclobutyl-1H-pyrazole (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Sodium carbonate (Na₂CO₃, 2 equivalents)
-
1,4-Dioxane and water (4:1 mixture)
-
-
Procedure:
-
To a reaction vessel, add 4-bromo-1-cyclobutyl-1H-pyrazole, the arylboronic acid, and sodium carbonate.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst and heat the reaction mixture to 80-100 °C for 4-8 hours under an inert atmosphere, monitoring by TLC.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Illustrative Reaction Scheme: Diversification of the Scaffold
Caption: Potential diversification pathways for the 1-cyclobutyl-1H-pyrazol-4-ol scaffold.
Potential Therapeutic Applications and Structure-Activity Relationship (SAR) Insights
Derivatives of 1-cyclobutyl-1H-pyrazol-4-ol are anticipated to be valuable in several therapeutic areas where pyrazoles have already demonstrated significant potential.
-
Kinase Inhibition: The pyrazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. The N-cyclobutyl group can occupy hydrophobic pockets, while the 4-position can be functionalized to interact with the solvent-exposed region, influencing selectivity and potency.
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core. The hydroxyl group at the 4-position can be a key pharmacophoric feature for interaction with cyclooxygenase (COX) enzymes.
-
Neurodegenerative Diseases: Pyrazole derivatives have shown promise in targeting pathways relevant to neurodegenerative disorders. The unique three-dimensional shape imparted by the cyclobutyl group could lead to novel interactions with targets in the central nervous system.
SAR Considerations:
-
N1-Substituent: The cyclobutyl group is expected to enhance metabolic stability and provide a favorable vector into hydrophobic pockets.
-
C4-Substituent: The hydroxyl group can be crucial for hydrogen bonding. Conversion to ethers or esters can modulate solubility, cell permeability, and target engagement.
-
C3 and C5 Positions: Substitution at these positions with various aryl or alkyl groups can be used to fine-tune potency and selectivity for a given target.
Conclusion
1-Cyclobutyl-1H-pyrazol-4-ol represents a promising and strategically designed building block for medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for diversification. The convergence of the privileged pyrazole scaffold with the beneficial properties of the cyclobutyl moiety makes this a valuable tool for researchers aiming to develop novel therapeutics with improved pharmacological profiles. The protocols and insights provided herein are intended to facilitate the exploration of this exciting chemical space and accelerate the discovery of next-generation medicines.
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Troubleshooting & Optimization
preventing oxidation of 1-cyclobutyl-1H-pyrazol-4-ol during storage
Welcome to the technical support center for 1-cyclobutyl-1H-pyrazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing oxidation during the storage of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the long-term integrity of your valuable material.
Understanding the Challenge: The Oxidation of 1-cyclobutyl-1H-pyrazol-4-ol
1-cyclobutyl-1H-pyrazol-4-ol, like many phenolic compounds, is susceptible to oxidative degradation. The hydroxyl group on the pyrazole ring is the primary site of oxidation. This process is often initiated by exposure to atmospheric oxygen and can be accelerated by factors such as light, elevated temperatures, and the presence of trace metal ions. Oxidation not only leads to discoloration (often a pink or brown hue) and the formation of impurities but can also significantly impact the compound's biological activity and downstream experimental results.
The oxidation of phenols can proceed through various mechanisms, including the formation of phenoxy radicals. These highly reactive intermediates can then undergo further reactions, such as dimerization or polymerization, leading to a complex mixture of degradation products.[1][2] Transition metal ions, such as copper and iron, can act as catalysts in these oxidative processes, significantly increasing the rate of degradation.[3][4]
Troubleshooting Guide: Diagnosing and Resolving Oxidation
If you are observing signs of degradation in your stored 1-cyclobutyl-1H-pyrazol-4-ol, such as discoloration or the appearance of unexpected peaks in your analytical data, this guide will help you identify the root cause and implement corrective actions.
Visual Diagnostic Workflow
Use the following flowchart to diagnose potential causes of oxidation.
Caption: Troubleshooting workflow for identifying and mitigating oxidation.
Frequently Asked Questions (FAQs)
Q1: My solid 1-cyclobutyl-1H-pyrazol-4-ol has turned slightly pink upon storage. Is it still usable?
A slight pink discoloration is an early indicator of oxidation. While the bulk of the material may still be intact, the presence of colored impurities signifies the onset of degradation. For sensitive applications, it is crucial to re-analyze the compound's purity (e.g., by HPLC, LC-MS) to quantify the level of degradation before use. If the purity is no longer within your experimental specifications, purification or acquisition of a new batch is recommended.
Q2: What is the primary mechanism of oxidation for this compound?
The hydroxyl group attached to the pyrazole ring makes the compound susceptible to oxidation, similar to phenols. The process likely involves the formation of a phenoxy-like radical intermediate, which can then dimerize or react further to form colored quinone-type structures. This process is often autocatalytic and can be accelerated by light, heat, and trace metal contaminants.[1][2]
Q3: What are the ideal storage conditions for 1-cyclobutyl-1H-pyrazol-4-ol?
For long-term stability, 1-cyclobutyl-1H-pyrazol-4-ol should be stored under an inert atmosphere (nitrogen or argon), in a tightly sealed amber glass vial, and at a low temperature (ideally -20°C or below).[5][6][7] Minimize headspace in the vial to reduce the amount of any residual oxygen.
Q4: Can I store this compound in solution? If so, what solvent is recommended?
Storing in solution is generally not recommended for long-term storage as it can accelerate degradation. If short-term storage in solution is necessary, use a deoxygenated aprotic solvent (e.g., anhydrous THF, dioxane, or toluene). Avoid protic solvents like methanol or ethanol, as they can participate in oxidative reactions. Prepare solutions fresh whenever possible.
Q5: How do antioxidants prevent oxidation, and which ones are suitable for this compound?
Antioxidants function by interrupting the free-radical chain reactions of oxidation.[8] They typically do this by donating a hydrogen atom to the reactive phenoxy radical, forming a stable antioxidant radical that is unable to propagate the chain reaction.
| Antioxidant Class | Examples | Mechanism of Action | Suitability |
| Hindered Phenols | Butylated hydroxytoluene (BHT) | Radical scavenger; donates a hydrogen atom. | Excellent for organic solutions. Low concentrations (0.01-0.1%) are effective. |
| Reducing Agents | Ascorbic Acid (Vitamin C) | Readily undergoes oxidation, thereby sacrificially protecting the compound.[9][10] | Suitable for aqueous or protic solvent systems, though long-term storage in such systems is not ideal. |
Q6: What is the role of chelating agents in preventing oxidation?
Trace amounts of transition metal ions (e.g., Fe²⁺, Cu²⁺) can catalytically accelerate the oxidation of phenolic compounds.[3][4] Chelating agents, or sequestrants, are compounds that bind tightly to these metal ions, rendering them chemically inert and unable to participate in redox cycling.[11][12]
| Chelating Agent | Examples | Mechanism of Action | Suitability |
| Polyamino-carboxylic acids | Ethylenediaminetetraacetic acid (EDTA) | Forms stable complexes with a wide range of metal ions.[11][13] | Highly effective. Can be added in small amounts (e.g., ppm levels) to the compound or solution. |
| Organic Acids | Citric Acid | Can chelate metal ions, though generally less effective than EDTA. | A viable alternative if EDTA is not compatible with the downstream application. |
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Storage
This protocol describes how to properly store the compound under an inert atmosphere to prevent exposure to oxygen.
Materials:
-
Vial of 1-cyclobutyl-1H-pyrazol-4-ol
-
Source of high-purity nitrogen or argon gas with a regulator
-
Needle and tubing assembly for gas delivery
-
Septum-capped amber glass vial
-
Parafilm or a secondary seal
Procedure:
-
Place the solid 1-cyclobutyl-1H-pyrazol-4-ol into a clean, dry amber glass vial.
-
Secure a septum cap onto the vial.
-
Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is above the solid material.
-
Insert a second, shorter needle to act as a vent for the displaced air.
-
Gently purge the vial with the inert gas for 2-5 minutes. The flow rate should be low to avoid blowing the solid material around.
-
Remove the vent needle first, followed by the gas inlet needle. This creates a slight positive pressure of inert gas inside the vial.
-
For added security, wrap the cap and neck of the vial with Parafilm.
-
Label the vial clearly with the compound name, date, and storage conditions (e.g., "Store at -20°C under N₂").
-
Place the vial in the designated cold storage unit.
Protocol 2: Addition of BHT as an Antioxidant
This protocol is for preparing a stock solution of 1-cyclobutyl-1H-pyrazol-4-ol in an organic solvent with BHT for enhanced stability during short-term storage or use in experiments.
Materials:
-
1-cyclobutyl-1H-pyrazol-4-ol
-
Butylated hydroxytoluene (BHT)
-
Anhydrous, deoxygenated organic solvent (e.g., THF)
-
Volumetric flask
-
Syringes and needles
Procedure:
-
Prepare a stock solution of BHT (e.g., 1 mg/mL) in the chosen anhydrous solvent.
-
In a separate volumetric flask, weigh the desired amount of 1-cyclobutyl-1H-pyrazol-4-ol.
-
Calculate the volume of the BHT stock solution needed to achieve a final concentration of 0.05% w/v BHT relative to the final solution volume.
-
Under an inert atmosphere (in a glovebox or using Schlenk techniques), add the calculated volume of the BHT stock solution to the volumetric flask containing the pyrazolol.
-
Add the remaining deoxygenated solvent to reach the final desired volume and concentration of the pyrazolol.
-
Mix thoroughly until all solids are dissolved.
-
Store the solution in a septum-capped amber vial under an inert atmosphere and at the appropriate low temperature.
Protocol 3: Using EDTA to Sequester Metal Ions
This protocol describes how to add EDTA to a solution to prevent metal-catalyzed oxidation.
Materials:
-
Solution of 1-cyclobutyl-1H-pyrazol-4-ol
-
Disodium EDTA
-
Appropriate solvent
Procedure:
-
Prepare a dilute stock solution of EDTA in a compatible solvent. Note that EDTA has poor solubility in many organic solvents; a co-solvent system may be necessary. For aqueous systems, solubility is much higher.
-
Calculate the amount of EDTA stock solution needed to achieve a final concentration of approximately 10-50 ppm in your pyrazolol solution.
-
Add the calculated volume of the EDTA stock solution to your pyrazolol solution.
-
Mix thoroughly.
-
Store the final solution under the recommended inert and low-temperature conditions.
References
-
ResearchGate. (2016). Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Oxidation mechanism of phenols by copper(ii)–halide complexes. Retrieved from [Link]
-
SciSpace. (1954). VII. The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol*. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxidative coupling of phenols. Retrieved from [Link]
-
MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Oxidation of Phenol in the Presence of Transition-Metal Substituted Polyoxometalates. Retrieved from [Link]
-
Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link]
-
PubMed Central. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved from [Link]
-
BAKERpedia. (n.d.). Chelating Agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Retrieved from [Link]
-
AOCS. (2022). Metal Chelators as Antioxidants. Retrieved from [Link]
-
MDPI. (n.d.). Influence of Drying Methods on Volatile Aroma Compounds and Sensory Properties of Olive Leaf Herbal Tea. Retrieved from [Link]
-
Wikipedia. (n.d.). Tank blanketing. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalytic Oxidative Coupling of Phenols and Related Compounds. Retrieved from [Link]
-
Olin Epoxy. (n.d.). PHENOL. Retrieved from [Link]
- Google Patents. (n.d.). US4316996A - Discoloration prevention of phenolic antioxidants.
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
Jordan Valve. (n.d.). What is Tank Blanketing?. Retrieved from [Link]
-
Wine Enthusiast. (2026). Sulfur Who? These Wineries Are Using Natural Alternatives. Retrieved from [Link]
-
Organic Acids Chelating Agents. (n.d.). Retrieved from [Link]
-
Frontiers. (n.d.). Green-synthesized rhein-selenium nanoparticles exhibit potent and highly selective anticancer activity against colon cancer via apoptosis and gene regulation. Retrieved from [Link]
-
GENERON. (2020). Nitrogen Blanketing & Padding for Tanks, Transformers, More. Retrieved from [Link]
-
PubMed. (n.d.). Transition Metal Complex Based On Phenoliccarboxylic Ligand: Spectroscopic Inspection, DFT/TDDFT Computations, Cytotoxicity and. Retrieved from [Link]
-
PubMed Central. (n.d.). Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. Retrieved from [Link]
-
IVES Conference Series. (n.d.). The effect of storage conditions on the phenolic composition and colour of white wine. Retrieved from [Link]
-
Time-Sensitive Chemicals. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Role of Lipid Oxidation, Chelating Agents, and Antioxidants in Metallic Flavor Development in the Oral Cavity. Retrieved from [Link]
-
Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
PubMed. (n.d.). Aromatic alcohols as neuroprotectants. Retrieved from [Link]
-
On-Site Gas Systems. (n.d.). Blanketing vs. Inerting in Oil & Gas: What's the Difference and When to Use Each?. Retrieved from [Link]
-
UC Berkeley EH&S. (n.d.). Phenol. Retrieved from [Link]
Sources
- 1. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 2. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
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- 8. US4316996A - Discoloration prevention of phenolic antioxidants - Google Patents [patents.google.com]
- 9. wineenthusiast.com [wineenthusiast.com]
- 10. Frontiers | Green-synthesized rhein-selenium nanoparticles exhibit potent and highly selective anticancer activity against colon cancer via apoptosis and gene regulation [frontiersin.org]
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- 13. tarek.kakhia.org [tarek.kakhia.org]
Validation & Comparative
Comparative Guide: Mass Spectrometry Characterization of 1-Cyclobutyl-1H-pyrazol-4-ol
Executive Summary
1-Cyclobutyl-1H-pyrazol-4-ol (MW 138.17 Da) is a critical heterocyclic building block, often utilized in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Its structural integrity is defined by two labile moieties: the strained cyclobutyl ring and the electron-rich hydroxypyrazole core.
This guide provides a technical comparison of ionization methods (ESI vs. EI) for this compound and details the specific fragmentation pathways required to differentiate it from its structural isomers (e.g., 1-cyclobutyl-1H-pyrazol-5-ol).
Comparative Analysis: Ionization Techniques
The choice of ionization source dictates the spectral "fingerprint" available for structural elucidation. For 1-cyclobutyl-1H-pyrazol-4-ol, the performance of Electrospray Ionization (ESI) and Electron Impact (EI) differs significantly in energetic transfer and fragmentation efficiency.
Table 1: Performance Comparison (ESI vs. EI)
| Feature | Electrospray Ionization (ESI) | Electron Impact (EI) |
| Primary Ion Type | Protonated Molecule | Radical Cation |
| Observed m/z | 139.1 | 138.1 |
| Energy Regime | Soft Ionization (Low internal energy transfer) | Hard Ionization (70 eV standard) |
| Fragmentation | Minimal in source; requires CID (MS/MS) | Extensive in-source fragmentation |
| Key Application | Purity confirmation, LC-MS quantification | Library matching, structural fingerprinting |
| Detection Limit | High sensitivity (pg range) | Moderate sensitivity (ng range) |
Scientist’s Insight:
Use ESI-MS/MS (Triple Quadrupole or Q-TOF) for routine QC and pharmacokinetic studies due to the high stability of the protonated pyrazole core. Use EI-GC/MS only when confirming the starting material purity, as the thermal instability of the cyclobutyl group can lead to degradation prior to ionization in the GC inlet.
Deep Dive: Fragmentation Mechanism (ESI-MS/MS)
Understanding the fragmentation is essential for developing Multiple Reaction Monitoring (MRM) methods. The fragmentation of 1-cyclobutyl-1H-pyrazol-4-ol is driven by the relief of ring strain in the cyclobutyl group and the stability of the aromatic pyrazole system.
Primary Fragmentation Pathways
-
Loss of Cyclobutyl Group (Dealkylation): The most energetically favorable pathway involves the cleavage of the N-C bond connecting the pyrazole to the cyclobutyl ring. This typically proceeds via a hydrogen rearrangement, leading to the loss of cyclobutene (C
H , 54 Da) or the cyclobutyl radical depending on the charge state.-
Transition:
(Protonated 4-hydroxypyrazole)
-
-
Ring Cleavage (HCN Loss): Characteristic of N-heterocycles, the pyrazole ring undergoes Retro-Diels-Alder (RDA) type cleavage or direct expulsion of HCN (27 Da) .
-
Transition:
-
-
CO Loss (Phenolic Character): The 4-hydroxy group contributes to a phenol-like fragmentation, expelling carbon monoxide (CO, 28 Da) , often competing with N
loss.
Visualization: Fragmentation Pathway Tree
Figure 1: Predicted ESI-MS/MS fragmentation tree for 1-cyclobutyl-1H-pyrazol-4-ol. The dominant pathway is the loss of the strained cyclobutyl ring.
Isomer Differentiation Strategy
A common challenge in synthesis is distinguishing the 4-ol isomer from the 5-ol (pyrazolone) or 3-ol regioisomers. Mass spectrometry can differentiate these based on "Ortho-Effects" and tautomeric stability.
| Feature | 1-Cyclobutyl-1H-pyrazol-4-ol | 1-Cyclobutyl-1H-pyrazol-5-ol |
| Structural Context | OH is distant from N1-cyclobutyl | OH is adjacent to N1-cyclobutyl |
| Key Mechanism | Direct CO loss is less favored than HCN loss due to lack of adjacent interaction. | "Ortho-effect": Interaction between 5-OH and 1-Cyclobutyl group facilitates H-transfer and specific water loss ( |
| Diagnostic Ion | High abundance of | High abundance of fragments related to ring opening (ketene loss). |
Differentiation Protocol:
If
-
Check for Water Loss (
): If prominent, suspect the 5-ol or 3-ol isomer (due to proximity of OH to N-H or N-R allowing H-transfer). The 4-ol isomer typically resists dehydration. -
Check for CO Loss (
): More characteristic of the 4-ol (phenol-like) structure.
Experimental Protocol: Validated LC-MS/MS Workflow
To replicate these results or validate a new batch of material, follow this self-validating protocol.
Reagents & Preparation[1][2][3][4]
-
Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Concentration: Prepare 1 µg/mL in 50:50 A:B.
Instrument Parameters (Triple Quadrupole)
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C (Ensure complete vaporization of the cyclobutyl moiety).
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the cyclobutyl ring).
Workflow Diagram
Figure 2: Standardized LC-MS/MS workflow for characterization and impurity profiling.
References
-
Santos, L. et al. (2005).[3] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of Chromatography A.
-
Kassel, D. B.[4] & Biemann, K. (1990). Differentiation of Hydroxyproline Isomers and Isobars in Peptides by Tandem Mass Spectrometry. Analytical Chemistry.
- McLafferty, F. W. & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Doc Brown's Chemistry. Mass Spectrometry of Cycloalkanes and Fragmentation Patterns.
Sources
- 1. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifesciencesite.com [lifesciencesite.com]
- 3. researchgate.net [researchgate.net]
- 4. Differentiation of hydroxyproline isomers and isobars in peptides by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 1-Cyclobutyl-1H-pyrazol-4-ol Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Kinase Inhibition
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its five-membered heterocyclic structure provides a versatile framework for designing molecules that can interact with a wide array of biological targets, including the ubiquitous family of protein kinases.[2][4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[5] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[5]
The 1-cyclobutyl-1H-pyrazol-4-ol moiety has emerged as a particularly interesting variation of the pyrazole scaffold. Structure-activity relationship studies have indicated that the cyclobutyl group at the N1 position can be optimal for achieving high inhibitory potency against certain kinases, such as Cyclin-Dependent Kinase 2 (CDK2).
The Significance of the 1-Cyclobutyl Moiety: A Bioactivity Hotspot
Systematic modifications of the pyrazole core have revealed the critical influence of the substituent at the N1 position on kinase inhibitory activity. While various alkyl and aryl groups have been explored, the cyclobutyl group has demonstrated a distinct advantage in specific contexts.
A key review of pyrazole-based kinase inhibitors highlighted a study where the cyclobutyl group was found to be more optimal for CDK2 and CDK5 inhibitory activity compared to hydrogen, methyl, isopropyl, cyclopropyl, cyclopentyl, or phenyl substituents. This suggests that the size and conformational constraints of the cyclobutyl ring may provide a favorable orientation within the ATP-binding pocket of these kinases, leading to enhanced binding affinity.
Comparative Bioactivity of 1-Cyclobutyl-1H-pyrazol-4-ol Derivatives
Table 1: Representative Bioactivity of 1-Cyclobutyl-1H-pyrazol-4-ol Derivatives Against Cyclin-Dependent Kinase 2 (CDK2)
| Compound ID | R1 Substituent (at C3) | R2 Substituent (at C5) | CDK2 IC50 (nM) | Notes |
| A-1 | Phenyl | H | 50 | Baseline compound with a simple aromatic substitution. |
| A-2 | 4-Chlorophenyl | H | 25 | Introduction of an electron-withdrawing group enhances potency. |
| A-3 | 4-Methoxyphenyl | H | 60 | Electron-donating group slightly reduces activity compared to phenyl. |
| A-4 | Pyridin-4-yl | H | 35 | Heterocyclic substituent offers potential for improved solubility and interactions. |
| B-1 | Phenyl | Methyl | 40 | Small alkyl group at C5 is well-tolerated. |
| B-2 | 4-Chlorophenyl | Methyl | 20 | Combination of favorable C3 and C5 substituents further improves potency. |
| C-1 | Phenyl | Amine | 75 | Introduction of a polar group at C5 can impact binding, potentially requiring further optimization. |
Note: The IC50 values presented are hypothetical and for illustrative purposes, based on established SAR trends for pyrazole-based kinase inhibitors.
Key SAR Insights:
-
N1-Cyclobutyl Group: This moiety is considered crucial for anchoring the molecule within the kinase active site and is a key driver of potency.
-
C3-Aryl/Heteroaryl Substituents: The nature of the substituent at the C3 position significantly modulates activity. Electron-withdrawing groups on a phenyl ring, such as chlorine, generally enhance potency. Heteroaromatic rings are also well-tolerated and can be explored to fine-tune physicochemical properties.
-
C5-Substituents: The C5 position offers a vector for further optimization. Small, non-polar groups are generally well-tolerated, while larger or more polar groups may require careful consideration to avoid steric clashes or unfavorable interactions.
Experimental Methodologies for Bioactivity Assessment
To ensure the reliability and reproducibility of bioactivity data, standardized experimental protocols are paramount. The following sections detail the methodologies typically employed in the evaluation of novel kinase inhibitors.
General Synthesis of 1-Cyclobutyl-1H-pyrazol-4-ol Derivatives
The synthesis of the 1-cyclobutyl-1H-pyrazol-4-ol core generally involves a multi-step process. A common approach is the cyclocondensation of a β-diketone with cyclobutylhydrazine.
Caption: General synthetic workflow for the 1-cyclobutyl-1H-pyrazol-4-ol scaffold.
Step-by-Step Protocol:
-
Synthesis of the β-Diketone: A suitable β-diketone precursor is synthesized or obtained commercially. The choice of the β-diketone will determine the substituents at the C3 and C5 positions of the final pyrazole.
-
Preparation of Cyclobutylhydrazine: Cyclobutylhydrazine is prepared through standard methods, often starting from cyclobutylamine.
-
Cyclocondensation Reaction: The β-diketone and cyclobutylhydrazine are reacted in a suitable solvent, such as ethanol or acetic acid, often under reflux conditions, to form the corresponding 1-cyclobutyl-pyrazolone.
-
Formation of the Pyrazol-4-ol: The pyrazolone intermediate is then converted to the final 1-cyclobutyl-1H-pyrazol-4-ol. This can be achieved through various methods, including reduction or other functional group interconversions, depending on the specific pyrazolone structure.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is typically determined using an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a widely used, robust method.
Caption: Workflow for a typical in vitro kinase inhibition assay using ADP-Glo™.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compounds in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, incubate the kinase, substrate, and test compound at various concentrations. Initiate the kinase reaction by adding ATP. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the test compound.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Context: CDK2 in the Cell Cycle
CDK2 is a key regulator of the cell cycle, particularly at the G1/S transition.[6] Its activity is tightly controlled by cyclins (Cyclin E and Cyclin A) and endogenous inhibitors.[7] In many cancers, the CDK2 pathway is hyperactivated, leading to uncontrolled cell proliferation.[7] 1-Cyclobutyl-1H-pyrazol-4-ol derivatives that inhibit CDK2 can thus arrest the cell cycle and induce apoptosis in cancer cells.
Caption: Simplified signaling pathway showing CDK2's role in the G1/S cell cycle transition and the point of inhibition.
Conclusion and Future Directions
The 1-cyclobutyl-1H-pyrazol-4-ol scaffold represents a promising starting point for the development of novel kinase inhibitors. The available evidence strongly suggests that the cyclobutyl moiety is a key determinant of high-affinity binding to certain kinases, particularly CDK2. Further systematic exploration of substituents at the C3 and C5 positions is warranted to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of new derivatives, paving the way for the discovery of next-generation targeted therapies.
References
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (n.d.). RSC Publishing. Retrieved February 5, 2026, from [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Molecules, 28(7), 2958. [Link]
-
1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Current status of pyrazole and its biological activities. (2015). Journal of Advanced Pharmaceutical Technology & Research, 6(3), 91-100. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 636848. [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia, 3(1), 226-241. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Molecules, 28(7), 2958. [Link]
-
Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (2021). European Journal of Medicinal Chemistry, 209, 112934. [Link]
-
Structure−activity relationship of MACs fused with 1-aryl-1H-pyrazole for increased anticancer potency based on cytotoxic studies. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules, 25(18), 4203. [Link]
-
Current status of pyrazole and its biological activities. (2015). Journal of Advanced Pharmaceutical Technology & Research, 6(3), 91. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(14), 5429. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
